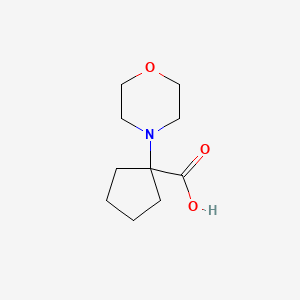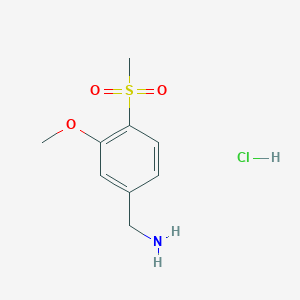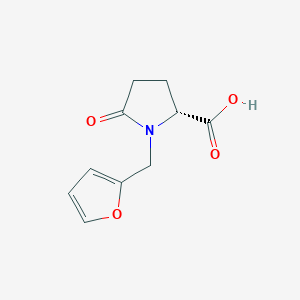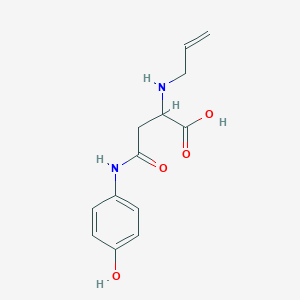
1-Morpholin-4-ylcyclopentancarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, such as 1-Morpholin-4-ylcyclopentanecarboxylic acid, has seen significant advancements in recent years. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 1-Morpholin-4-ylcyclopentanecarboxylic acid can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular formula of this compound is C10H17NO3.Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives, including 1-Morpholin-4-ylcyclopentanecarboxylic acid, has witnessed a rapid development in recent years . This process involves molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Morpholin-4-ylcyclopentanecarboxylic acid include its molecular weight, which is 199.25. Other properties such as odor, color, optical rotation, solubility, refractive index, specific gravity, acid value, ester value, and ester value after acetylation can be determined using various methods .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Synthese
“1-Morpholin-4-ylcyclopentancarbonsäure” ist eine organische Verbindung, die aus einem Cyclopentanmolekül (einem gesättigten fünf-gliedrigen cyclischen Kohlenwasserstoff) und einer Carbonsäuregruppe (-COOH) besteht. Das Vorhandensein der Carbonsäuregruppe macht das Molekül polar und beeinflusst seine physikalischen Eigenschaften wie Schmelzpunkt, Siedepunkt und Löslichkeit . Sie kann durch Carboxylierung von Cyclopenten oder Oxidation von Cyclopentanol synthetisiert werden .
Pharmazeutische Industrie
In der pharmazeutischen Industrie wird “this compound” als Zwischenprodukt bei der Synthese einer Vielzahl von Arzneimitteln verwendet. Beispielsweise ist sie ein wichtiger Vorläufer bei der Synthese des entzündungshemmenden Arzneimittels Ibuprofen .
Parfümindustrie
In der Parfümindustrie dient “this compound” als Baustein für die Kreation einer Vielzahl von einzigartigen, komplexen Düften .
Farbstoffsynthese
“this compound” findet auch Anwendung in der Synthese von Farbstoffen .
Organisch-chemische Forschung
In der organisch-chemischen Forschung wird “this compound” als Ausgangsstoff in einer Reihe von synthetischen Transformationen verwendet .
Nanotechnologie
In der Nanotechnologie können Carbonsäuren wie “this compound” bei der Oberflächenmodifizierung von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung helfen, mit Anwendungen bei der Herstellung von Polymernanomaterialien .
Eigenschaften
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11/h1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADBNOHUDFBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)

![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)
![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)
![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)